Cas no 41192-41-0 (2-(Trifluoromethyl)quinoline-5,8-diol)

2-(Trifluoromethyl)quinoline-5,8-diol is a fluorinated quinoline derivative characterized by the presence of hydroxyl groups at the 5 and 8 positions and a trifluoromethyl substituent at the 2 position. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the diol functionality offers potential for further derivatization. Its rigid quinoline core contributes to strong binding affinity in target interactions. This compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its balanced reactivity and functional group compatibility.
2-(Trifluoromethyl)quinoline-5,8-diol structure
41192-41-0 structure
Product name:2-(Trifluoromethyl)quinoline-5,8-diol
CAS No:41192-41-0
MF:C10H6F3NO2
MW:229.155353069305
MDL:MFCD22576247
CID:1034331
PubChem ID:135742186

2-(Trifluoromethyl)quinoline-5,8-diol Chemical and Physical Properties

Names and Identifiers

    • 2-(Trifluoromethyl)quinoline-5,8-diol
    • 8-hydroxy-2-(trifluoromethyl)-1H-quinolin-5-one
    • 2-trifluoromethyl-quinoline-5,8-diol
    • AK131580
    • KB-16091
    • RL03591
    • 8-Hydroxy-2-(trifluoromethyl)quinolin-5(1H)-one
    • DTXSID10744625
    • 41192-41-0
    • SB70911
    • DB-292043
    • J-506683
    • MDL: MFCD22576247
    • Inchi: InChI=1S/C10H6F3NO2/c11-10(12,13)8-4-1-5-6(15)2-3-7(16)9(5)14-8/h1-4,15-16H
    • InChI Key: JOUKLKBSYSRSHA-UHFFFAOYSA-N
    • SMILES: C1=CC(=NC2=C1C(=CC=C2O)O)C(F)(F)F

Computed Properties

  • Exact Mass: 229.03508
  • Monoisotopic Mass: 229.03506292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • PSA: 53.35

2-(Trifluoromethyl)quinoline-5,8-diol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM143804-1g
2-(Trifluoromethyl)quinoline-5,8-diol
41192-41-0 95%
1g
$533 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735544-1g
2-(Trifluoromethyl)quinoline-5,8-diol
41192-41-0 98%
1g
¥3283.00 2024-05-14
eNovation Chemicals LLC
D505150-1g
2-(TrifluoroMethyl)quinoline-5,8-diol
41192-41-0 97%
1g
$850 2025-02-28
Chemenu
CM143804-1g
2-(Trifluoromethyl)quinoline-5,8-diol
41192-41-0 95%
1g
$*** 2023-05-30
eNovation Chemicals LLC
D505150-1g
2-(TrifluoroMethyl)quinoline-5,8-diol
41192-41-0 97%
1g
$850 2024-05-24
Alichem
A189007653-1g
2-(Trifluoromethyl)quinoline-5,8-diol
41192-41-0 95%
1g
$464.60 2023-09-02
eNovation Chemicals LLC
D505150-1g
2-(TrifluoroMethyl)quinoline-5,8-diol
41192-41-0 97%
1g
$850 2025-02-20

2-(Trifluoromethyl)quinoline-5,8-diol Related Literature

Additional information on 2-(Trifluoromethyl)quinoline-5,8-diol

2-(Trifluoromethyl)quinoline-5,8-diol: A Comprehensive Overview

The compound with CAS No. 41192-41-0, commonly referred to as 2-(Trifluoromethyl)quinoline-5,8-diol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and applications in drug discovery. The trifluoromethyl group attached to the quinoline skeleton introduces unique electronic and steric properties, making this compound a valuable subject for both academic and industrial research.

Recent studies have highlighted the potential of 2-(Trifluoromethyl)quinoline-5,8-diol as a promising candidate in the development of novel therapeutic agents. Its structure, featuring a quinoline ring with hydroxyl groups at positions 5 and 8 and a trifluoromethyl substituent at position 2, provides a platform for exploring its interactions with biological targets. Researchers have employed advanced computational techniques, such as molecular docking and quantum mechanics simulations, to investigate the binding affinities of this compound with various enzymes and receptors. These studies have revealed that the trifluoromethyl group plays a critical role in modulating the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

The synthesis of 2-(Trifluoromethyl)quinoline-5,8-diol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One notable approach reported in recent literature involves the use of palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group onto the quinoline framework. This method not only enhances the efficiency of the synthesis but also allows for precise control over the regiochemistry of the product. The incorporation of hydroxyl groups at positions 5 and 8 is achieved through selective oxidation or hydroxylation reactions, ensuring the preservation of the compound's structural integrity.

In terms of biological activity, 2-(Trifluoromethyl)quinoline-5,8-diol has shown remarkable potential as an anti-inflammatory agent. Preclinical studies have demonstrated its ability to inhibit key inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in conditions like arthritis and cardiovascular diseases. Additionally, this compound has exhibited potent antioxidant properties, suggesting its potential application in combating oxidative stress-associated disorders.

Another area of active research revolves around the exploration of 2-(Trifluoromethyl)quinoline-5,8-diol as a template for drug delivery systems. Its unique structure allows for further functionalization by attaching targeting ligands or drug payloads, enabling its use in targeted therapies. For instance, researchers have explored its utility as a carrier for anticancer drugs, where its ability to penetrate cellular membranes efficiently could enhance drug delivery efficiency.

The structural versatility of 2-(Trifluoromethyl)quinoline-5,8-diol also makes it an attractive candidate for materials science applications. Recent investigations have focused on its potential as a building block for constructing advanced materials with tailored electronic properties. By incorporating this compound into polymer frameworks or metal-organic frameworks (MOFs), scientists aim to develop materials with enhanced conductivity and stability for use in electronic devices.

In conclusion, 2-(Trifluoromethyl)quinoline-5,8-diol (CAS No. 41192-41-0) stands out as a multifaceted compound with immense potential across various scientific domains. Its unique structure, coupled with recent advancements in synthetic methodologies and biological applications, positions it as a key player in future research endeavors. As ongoing studies continue to unravel its full spectrum of properties and applications, this compound is poised to make significant contributions to both academic and industrial sectors.

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